2-(4-chlorophenoxy)-1-{4-[7-(3-methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]piperazin-1-yl}ethanone
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Overview
Description
2-(4-CHLOROPHENOXY)-1-{4-[7-(3-METHYLPHENYL)-5-PHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL]PIPERAZIN-1-YL}ETHAN-1-ONE is a complex organic compound with a unique structure that includes a pyrrolopyrimidine core, a piperazine ring, and a chlorophenoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-CHLOROPHENOXY)-1-{4-[7-(3-METHYLPHENYL)-5-PHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL]PIPERAZIN-1-YL}ETHAN-1-ONE involves multiple steps, including the formation of the pyrrolopyrimidine core, the introduction of the piperazine ring, and the attachment of the chlorophenoxy group. The key steps include:
Formation of the Pyrrolopyrimidine Core: This step typically involves the cyclization of appropriate precursors under controlled conditions.
Introduction of the Piperazine Ring: This can be achieved through cyclization reactions involving 1,2-diamine derivatives and sulfonium salts.
Attachment of the Chlorophenoxy Group: This step involves the reaction of the intermediate with 4-chlorophenol under suitable conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced techniques such as solid-phase synthesis and photocatalytic synthesis .
Chemical Reactions Analysis
Types of Reactions
2-(4-CHLOROPHENOXY)-1-{4-[7-(3-METHYLPHENYL)-5-PHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL]PIPERAZIN-1-YL}ETHAN-1-ONE can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using common reducing agents.
Substitution: The compound can undergo substitution reactions, particularly at the chlorophenoxy group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product and the specific reaction being carried out .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions may result in the replacement of the chlorine atom with other functional groups.
Scientific Research Applications
2-(4-CHLOROPHENOXY)-1-{4-[7-(3-METHYLPHENYL)-5-PHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL]PIPERAZIN-1-YL}ETHAN-1-ONE has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(4-CHLOROPHENOXY)-1-{4-[7-(3-METHYLPHENYL)-5-PHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL]PIPERAZIN-1-YL}ETHAN-1-ONE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to particular receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and the intended application .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to 2-(4-CHLOROPHENOXY)-1-{4-[7-(3-METHYLPHENYL)-5-PHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL]PIPERAZIN-1-YL}ETHAN-1-ONE include:
- 2-(4-Chlorophenoxy)-1-(piperazin-1-yl)ethan-1-one hydrochloride
- Other piperazine derivatives : These compounds share the piperazine ring and may have similar biological activities .
Uniqueness
The uniqueness of 2-(4-CHLOROPHENOXY)-1-{4-[7-(3-METHYLPHENYL)-5-PHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL]PIPERAZIN-1-YL}ETHAN-1-ONE lies in its complex structure, which combines multiple functional groups and rings, making it a versatile compound for various applications in scientific research and industry.
Properties
Molecular Formula |
C31H28ClN5O2 |
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Molecular Weight |
538.0 g/mol |
IUPAC Name |
2-(4-chlorophenoxy)-1-[4-[7-(3-methylphenyl)-5-phenylpyrrolo[2,3-d]pyrimidin-4-yl]piperazin-1-yl]ethanone |
InChI |
InChI=1S/C31H28ClN5O2/c1-22-6-5-9-25(18-22)37-19-27(23-7-3-2-4-8-23)29-30(33-21-34-31(29)37)36-16-14-35(15-17-36)28(38)20-39-26-12-10-24(32)11-13-26/h2-13,18-19,21H,14-17,20H2,1H3 |
InChI Key |
CPEOKSKDCYDPLR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)N2C=C(C3=C2N=CN=C3N4CCN(CC4)C(=O)COC5=CC=C(C=C5)Cl)C6=CC=CC=C6 |
Origin of Product |
United States |
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